molecular formula C17H14N4O2S B11228731 7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228731
M. Wt: 338.4 g/mol
InChI Key: XICVBRZXELMZFE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3,4-Dimethoxyphenyl substituent at position 7, which enhances electron-donating properties and influences binding interactions.
  • Thiophen-2-yl group at position 2, contributing to π-π stacking and hydrophobic interactions in biological systems.

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14N4O2S/c1-22-13-6-5-11(10-14(13)23-2)12-7-8-18-17-19-16(20-21(12)17)15-4-3-9-24-15/h3-10H,1-2H3

InChI Key

XICVBRZXELMZFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares structural analogs based on substituent modifications and core variations:

Compound Name Core Structure Position 7 Substituent Position 2 Substituent Key Applications/Findings Reference
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl 4-Fluorobenzyl Synthetic intermediate; no bioactivity reported
7-(3′,4′,5′-Trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (e.g., 6a–6d) [1,2,4]Triazolo[1,5-a]pyrimidine 3′,4′,5′-Trimethoxyphenyl Benzylamino derivatives Tubulin inhibitors (IC₅₀: 0.8–2.1 µM)
7-(2,4-Dichlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl Thiophen-2-yl Structural analog; no activity data
7-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine [1,2,4]Triazolo[1,5-a]pyrimidine 4-Methoxyphenyl Amino group Synthetic target; antimicrobial potential
2-(1H-Pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine 2-(2-Thienyl)vinyl 1H-Pyrrol-1-yl Fluorescence studies; no bioactivity

Key Observations :

  • Substituent Position Matters : The 3,4-dimethoxyphenyl group in the target compound offers better steric and electronic profiles than 4-methoxyphenyl () or 2,4-dichlorophenyl () analogs.
  • Activity Correlation : Trimethoxyphenyl derivatives (e.g., 6a–6d) show potent tubulin inhibition due to enhanced binding to the colchicine site , whereas fluorobenzyl or pyrrolyl substituents lack reported efficacy .

Key Observations :

  • Synthetic Efficiency : Thiazolo[3,2-a]pyrimidine derivatives (e.g., 9b, 10c) show higher yields (76–83%) compared to triazolo[1,5-a]pyrimidines (53–65%) , likely due to fewer steric hindrances.
  • Thermal Stability : Fluorophenyl-substituted triazolo[1,5-a]pyrimidines exhibit higher melting points (~211°C) than dimethoxyphenyl analogs, suggesting stronger crystal packing .

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